molecular formula C6H3BBrClF4N2 B8334605 2-Bromo-4-chlorobenzenediazonium tetrafluoroborate

2-Bromo-4-chlorobenzenediazonium tetrafluoroborate

Cat. No. B8334605
M. Wt: 305.26 g/mol
InChI Key: YDFMGPTXTKYKAG-UHFFFAOYSA-N
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Patent
US06469042B1

Procedure details

A cold (0° C.) solution of 2-bromo-4-chlorobenzenediazonium tetrafluoroborate (5.0 g, 16.3 mmol) in CH3CN (50 mL) was treated portion wise with sodium thiomethoxide (1.15 g, 16.4 mmol) and a strong evolution of gas (N2) was observed. The mixture was warmed up to 23° C., stirred for 0.25 hours and filtered. The filtrate was concentrated in vacuo; the residue was taken up in CH2Cl2, stirred and the solution was then filtered. The CH2Cl2 filtrate was concentrated in vacuo affording a brown syrup that was distilled under vacuum to provide the purified title compound; bp 125° C./0.4 mm, 1.4 g, 37%. 1H NMR (CDCl3) δ7.56 (d, J=2.5 Hz, H-3, 1H), 7.30 (dd, J=2.5 Hz, J=8.6 Hz, H-5, 1H), 7.07 (d, J=8.6 Hz, H-6, 1H), 2.49 (s, CH3, 3H). IR 1569, 1544, 1450, 1434, 1371,1248, 1105, 1024, 868, 803, 784 cm31 1. Anal. Calcd. for C7H6BrClS: C, 35.39; H, 2.55. Found: C, 34.89; H, 2.51.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[Br:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[N+]#N.[CH3:16][S-:17].[Na+].N#N>CC#N>[Br:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[S:17][CH3:16] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
F[B-](F)(F)F.BrC1=C(C=CC(=C1)Cl)[N+]#N
Name
Quantity
1.15 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred for 0.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
the solution was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The CH2Cl2 filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
affording a brown syrup that
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to provide the
CUSTOM
Type
CUSTOM
Details
purified title compound

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
Smiles
BrC1=C(C=CC(=C1)Cl)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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